molecular formula C19H17NO B14253107 4-(1-Phenylcyclopentane-1-carbonyl)benzonitrile CAS No. 377771-60-3

4-(1-Phenylcyclopentane-1-carbonyl)benzonitrile

Cat. No.: B14253107
CAS No.: 377771-60-3
M. Wt: 275.3 g/mol
InChI Key: SCVFDNMTKGPYBL-UHFFFAOYSA-N
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Description

4-(1-Phenylcyclopentane-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C19H17NO It is a derivative of benzonitrile and features a phenylcyclopentane moiety attached to the benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylcyclopentane-1-carbonyl)benzonitrile typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with benzonitrile under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the carbonyl group. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylcyclopentane-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(1-Phenylcyclopentane-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Phenylcyclopentane-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclopentanecarbonitrile: A structurally related compound with a similar cyclopentane and phenyl group but differing in the position of the nitrile group.

    Benzonitrile: The parent compound, which lacks the cyclopentane and phenyl substituents.

Uniqueness

4-(1-Phenylcyclopentane-1-carbonyl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.

Properties

CAS No.

377771-60-3

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

4-(1-phenylcyclopentanecarbonyl)benzonitrile

InChI

InChI=1S/C19H17NO/c20-14-15-8-10-16(11-9-15)18(21)19(12-4-5-13-19)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-13H2

InChI Key

SCVFDNMTKGPYBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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